molecular formula C11H15NS B1660467 2-Benzyl-2-methyl-1,3-thiazolidine CAS No. 773-46-6

2-Benzyl-2-methyl-1,3-thiazolidine

Cat. No.: B1660467
CAS No.: 773-46-6
M. Wt: 193.31 g/mol
InChI Key: XFDASTCBLDRQCF-UHFFFAOYSA-N
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Description

2-Benzyl-2-methyl-1,3-thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .

Mechanism of Action

Target of Action

Thiazolidine derivatives, such as 2-Benzyl-2-methyl-1,3-thiazolidine, have been found to exhibit diverse therapeutic and pharmaceutical activities Thiazolidine derivatives have been associated with various biological targets in the context of their pharmacological activity .

Mode of Action

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur at the first position and nitrogen at the third position in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives have been associated with varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives have been associated with varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of thiazolidine derivatives often involves green chemistry approaches, which aim to reduce the environmental impact of chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-methyl-1,3-thiazolidine typically involves the condensation of cysteamine with benzaldehyde under acidic conditions. This reaction forms the thiazolidine ring by creating a bond between the sulfur and nitrogen atoms . Another method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at 70°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methyl-1,3-thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-methyl-1,3-thiazolidine stands out due to its unique combination of a benzyl group and a methyl group attached to the thiazolidine ring. This structural feature enhances its stability and biological activity compared to other thiazolidine derivatives .

Properties

IUPAC Name

2-benzyl-2-methyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-11(12-7-8-13-11)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDASTCBLDRQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCS1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998544
Record name 2-Benzyl-2-methyl-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773-46-6
Record name Thiazolidine, 2-methyl-2-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-2-methyl-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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